

# Application Notes and Protocols for the Quantification of 5-Bromosalicylic Acid

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## Compound of Interest

Compound Name: 5-Bromosalicylic acid

Cat. No.: B146069

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of **5-Bromosalicylic acid**. The methods described herein are essential for quality control, stability testing, and pharmacokinetic studies in drug development.

## High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantification of **5-Bromosalicylic acid** in bulk drug substances and pharmaceutical formulations. This method offers high resolution, sensitivity, and specificity.

## Application Note: HPLC Quantification of 5-Bromosalicylic Acid

This application note outlines a reversed-phase HPLC (RP-HPLC) method for the determination of **5-Bromosalicylic acid**. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products.

Chromatographic Conditions:

A summary of typical chromatographic conditions is presented in Table 1. These parameters can be used as a starting point for method development and validation.

Parameter	Recommended Conditions
HPLC System	Agilent 1200 Series or equivalent with DAD/UV detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient	30:70 to 70:30 over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	230 nm
Injection Volume	10 µL

#### Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters are summarized in Table 2.

Validation Parameter	Acceptance Criteria
Specificity	The peak for 5-Bromosalicylic acid should be well-resolved from degradation products and excipients. Peak purity should be confirmed with a PDA detector.
Linearity	Correlation coefficient ( $r^2$ ) $\geq 0.999$ over the concentration range.
Accuracy (% Recovery)	98.0% to 102.0%
Precision (% RSD)	Repeatability (Intra-day) $\leq 2.0\%$ , Intermediate (Inter-day) $\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1
Robustness	No significant impact on results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature).

## Experimental Protocol: HPLC Quantification of 5-Bromosalicylic Acid

### 1. Materials and Reagents:

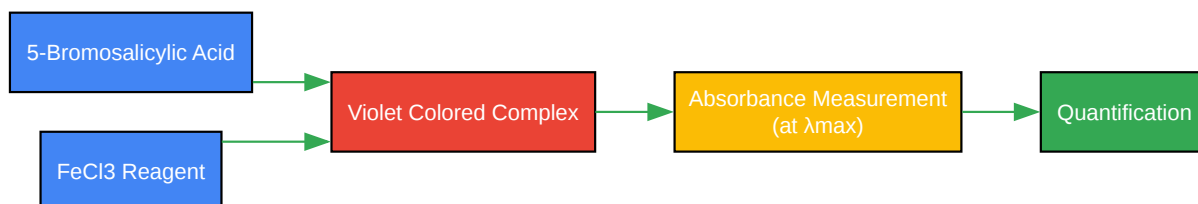
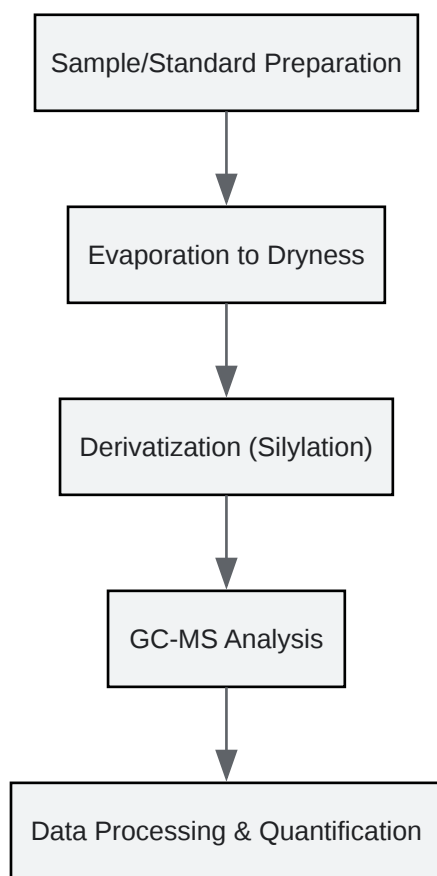
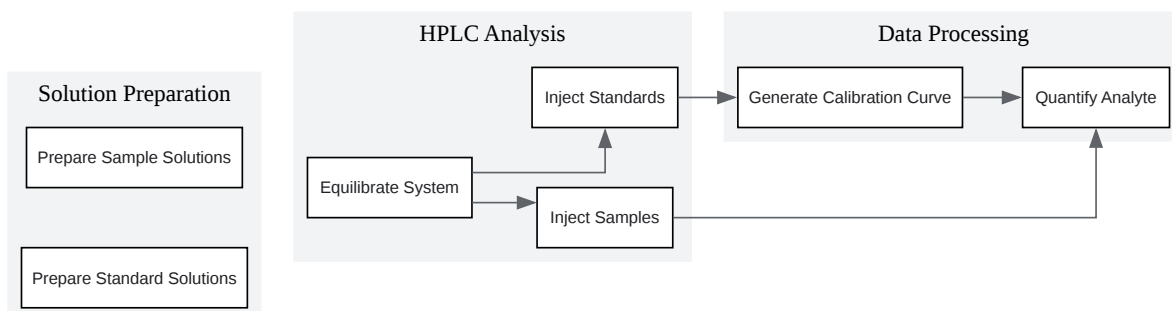
- **5-Bromosalicylic acid** reference standard
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Water (HPLC grade)
- Pharmaceutical dosage forms (e.g., tablets, creams) containing **5-Bromosalicylic acid**

### 2. Preparation of Solutions:

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of **5-Bromosalicylic acid** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).
- Sample Preparation (Tablets):
  - Weigh and finely powder not fewer than 20 tablets.
  - Accurately weigh a portion of the powder equivalent to about 100 mg of **5-Bromosalicylic acid** and transfer to a 100 mL volumetric flask.
  - Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
  - Dilute to volume with the mobile phase and mix well.
  - Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
  - Dilute the filtered solution with the mobile phase to a final concentration within the linear range.

### 3. Chromatographic Analysis:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Perform a blank injection (mobile phase) to ensure a stable baseline.
- Inject the working standard solutions to establish the calibration curve.
- Inject the sample solutions.
- Calculate the concentration of **5-Bromosalicylic acid** in the samples using the calibration curve.



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